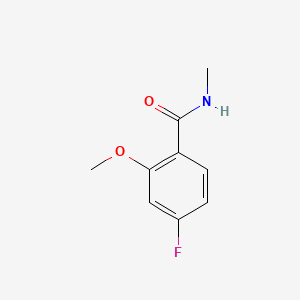
4-Fluoro-2-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide structure. It is commonly used in various scientific research applications due to its unique chemical properties.
生化学分析
Biochemical Properties
It is known that N-Methylbenzamide, a structurally similar compound, is a potent inhibitor of phosphodiesterase 10A (PDE10A), a protein abundant only in brain tissue
Cellular Effects
Given the potential interaction with PDE10A suggested by the activity of N-Methylbenzamide , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism, particularly in brain cells. These effects would need to be confirmed through experimental studies.
Molecular Mechanism
If it does indeed interact with PDE10A or similar enzymes, it could potentially exert its effects through enzyme inhibition or activation, leading to changes in gene expression
準備方法
The synthesis of 4-Fluoro-2-methoxy-N-methylbenzamide typically involves several steps:
Starting Material: The synthesis begins with 2-fluoro-4-nitrotoluene.
Oxidation: The starting material undergoes oxidation using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the acid chloride.
Amination: The acid chloride reacts with methylamine to form the amide.
Reduction: Finally, the nitro group is reduced using palladium on carbon (Pd/C) and hydrogen to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
4-Fluoro-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as hydrogen in the presence of catalysts like Pd/C.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen and Pd/C, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Fluoro-2-methoxy-N-methylbenzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-Fluoro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, facilitating its interaction with target molecules .
類似化合物との比較
4-Fluoro-2-methoxy-N-methylbenzamide can be compared with other similar compounds such as:
4-Fluoro-N-methoxy-N-methylbenzamide: Similar structure but lacks the methoxy group at the 2-position.
4-Bromo-2-fluoro-N-methylbenzamide: Contains a bromine atom instead of a methoxy group.
N-Methyl-N-methoxybenzamide: Lacks the fluorine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
4-fluoro-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIJHIJPVNBDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














